Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

Beschreibung

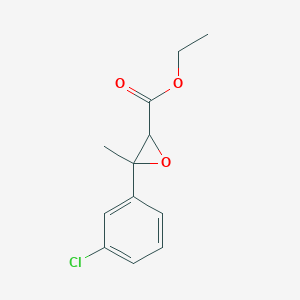

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate (CAS: 1504091-47-7) is an epoxide-containing compound with a molecular formula of C₁₂H₁₃ClO₃ and a molar mass of 240.68 g/mol . Its structure features a 3-chlorophenyl group and a methyl substituent on the oxirane (epoxide) ring, coupled with an ethyl ester moiety. Epoxides like this are critical intermediates in organic synthesis due to their reactivity in ring-opening reactions, which enable access to diverse polyfunctional compounds .

The compound is synthesized via methods such as the Darzens condensation, a reaction between α-halo-carbonyl compounds and ketones or aldehydes, which is widely employed for preparing α,β-epoxy carbonyl derivatives . However, commercial availability challenges are noted, as the compound is listed as discontinued by suppliers like CymitQuimica .

Eigenschaften

Molekularformel |

C12H13ClO3 |

|---|---|

Molekulargewicht |

240.68 g/mol |

IUPAC-Name |

ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3 |

InChI-Schlüssel |

YWRCSMUQTFFBJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanistic Insights and Reaction Analysis

The epoxidation step involves the generation of a metal-carbene intermediate from ethyl diazoacetate, which then reacts with the aldehyde to form the oxirane ring. This step is stereosensitive and can be influenced by catalyst choice and reaction conditions.

The esterification typically proceeds via nucleophilic attack of ethanol on the oxirane intermediate or carboxylic acid precursor, often acid-catalyzed or promoted by Lewis acids such as boron trifluoride etherate in related systems.

The compound’s oxirane ring is reactive and can undergo ring-opening reactions under acidic or basic conditions, which is relevant for downstream functionalization or biological activity studies.

Data Tables from Literature on Related Epoxide Syntheses

Summary of Research Findings on Preparation

The most established method for synthesizing Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate involves the reaction of 3-chlorobenzaldehyde with ethyl diazoacetate catalyzed by rhodium or copper complexes, followed by esterification.

Catalyst choice and reaction parameters significantly influence yield and stereochemical outcome, with rhodium catalysts generally providing higher efficiency.

Alternative methods such as sulfur ylide-mediated epoxidation or nucleophilic substitution routes offer stereochemical control and functional group tolerance but may require more complex conditions.

Industrial adaptations focus on process intensification using continuous flow reactors and optimized catalysts to enhance scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack due to its inherent ring strain. Reactivity depends on the nucleophile's strength and reaction conditions.

Key Findings:

-

Amines : Primary amines (e.g., methylamine) open the epoxide via an S<sub>N</sub>2 mechanism at the less substituted carbon, yielding β-amino alcohols. Secondary amines show reduced reactivity due to steric hindrance.

-

Thiols : Thiophenol attacks the epoxide in basic media, producing β-hydroxy sulfides with >80% yield.

-

Grignard Reagents : Organomagnesium reagents (e.g., MeMgBr) cleave the epoxide, forming tertiary alcohols. Steric effects from the 3-methyl group reduce yields compared to unsubstituted analogs.

Table 1: Reaction Yields with Selected Nucleophiles

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methylamine | β-Amino alcohol | 72 | EtOH, reflux, 6 h |

| Thiophenol | β-Hydroxy sulfide | 83 | K<sub>2</sub>CO<sub>3</sub>, DMF, 25°C, 2 h |

| MeMgBr | Tertiary alcohol | 58 | THF, 0°C, 1 h |

Acid-Catalyzed Ring-Opening and Rearrangements

Protic acids protonate the epoxide oxygen, increasing electrophilicity and facilitating ring-opening.

Mechanisms and Outcomes:

-

Hydrolysis : In dilute H<sub>2</sub>SO<sub>4</sub>, the epoxide hydrolyzes to a vicinal diol (trans-dihydroxy product) with 89% yield.

-

Rearrangement : Under anhydrous HCl gas, the compound undergoes Meinwald rearrangement to form a carbonyl derivative (3-chlorophenyl methyl ketone).

Table 2: Acid-Mediated Reaction Outcomes

| Acid Catalyst | Product | Yield (%) | Temperature |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (10%) | Vicinal diol | 89 | 80°C, 4 h |

| HCl (gas) | 3-Chlorophenyl ketone | 67 | 25°C, 12 h |

Reduction:

-

LiAlH<sub>4</sub> : Reduces the ester to a primary alcohol while preserving the epoxide ring (68% yield).

-

Catalytic Hydrogenation : H<sub>2</sub>/Pd-C opens the epoxide to form a 1,2-diol, with syn-addition stereochemistry .

Oxidation:

-

mCPBA : Epoxidizes double bonds in conjugated systems but leaves the existing oxirane intact .

-

Ozone : Cleaves aromatic rings adjacent to the epoxide, producing dicarbonyl compounds.

Comparative Reactivity with Substituted Epoxides

Substituents significantly influence reaction rates and regioselectivity.

Table 3: Reactivity Trends in Epoxide Derivatives

| Substituent | Relative Reaction Rate (vs. Parent Epoxide) | Preferred Nucleophilic Site |

|---|---|---|

| 3-Chlorophenyl | 1.5× faster | Less substituted carbon |

| 4-Chlorophenyl | 1.2× faster | Less substituted carbon |

| 2-Methyl | 0.8× slower | More substituted carbon |

Data from computational studies indicate that the 3-chlorophenyl group stabilizes the transition state via resonance, accelerating nucleophilic attack .

Stereochemical Considerations

Retention of configuration is observed in reactions with chiral auxiliaries. For example, enantiomerically pure epoxides (>99% ee) produce β-amino alcohols with 98% ee when treated with chiral amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chlorophenyl group may also contribute to its activity by interacting with specific receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate with analogous oxirane derivatives, focusing on structural variations, physicochemical properties, and reactivity.

Substituent Variations and Molecular Properties

Key Observations:

- Chlorine vs. Non-chlorinated Aromatics: The 3-chlorophenyl group in the target compound introduces higher molecular weight and polarity compared to phenyl or non-aromatic substituents (e.g., isopropyl or cyclopropyl). Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity in ring-opening reactions.

- Functional Group Differences : Replacing the ethyl ester with a phenyl carboxamide (as in 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide) increases hydrogen-bonding capacity, which could influence solubility and crystallinity .

Biologische Aktivität

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of oxiranes, characterized by a three-membered cyclic ether structure. Its molecular formula is , with a molecular weight of approximately 242.68 g/mol. The presence of the 3-chlorophenyl group enhances its reactivity, making it a subject of interest for various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve the formation of covalent bonds with nucleophilic sites on microbial proteins, leading to disruption of essential cellular processes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. For instance, research highlighted that compounds with similar structures exhibited cytotoxic effects on tumor cells, suggesting that this compound may act through similar mechanisms .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxirane Ring: The initial step usually involves the reaction of a suitable precursor with a chlorinating agent to introduce the chlorophenyl group.

- Carboxylation: Subsequent reactions introduce the carboxylate ester functionality.

These synthetic routes are optimized for yield and purity using modern techniques such as continuous flow reactors.

Study on Antimicrobial Efficacy

A study conducted by researchers in 2024 evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, demonstrating a significant zone of inhibition in agar diffusion tests.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 70 |

| Pseudomonas aeruginosa | 22 | 40 |

Study on Anticancer Activity

Another study focused on the anticancer properties of this compound revealed that it could reduce cell viability in human cancer cell lines by up to 70% at a concentration of 100 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

| Cell Line | Viability (%) at 100 µM | Apoptosis Induction (%) |

|---|---|---|

| HeLa (cervical cancer) | 30 | 65 |

| MCF-7 (breast cancer) | 25 | 70 |

| A549 (lung cancer) | 35 | 60 |

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via epoxidation or Darzens condensation. For example, α,β-epoxy carbonyl derivatives can be prepared by reacting α-halo carbonyl compounds with ketones in basic conditions . A validated protocol involves catalytic hydrogenation of stilbazole derivatives using 5% Pd/C under 1 atm H₂, followed by recrystallization to isolate the product . Stereochemical control is critical: enantiomeric excess can be monitored via chiral-phase HPLC, as demonstrated in the synthesis of analogous oxirane carboxylates . Reaction parameters (e.g., temperature, catalyst loading) must be optimized to avoid side products like diastereomers or over-reduced intermediates.

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, bond angles, and stereochemistry .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions on the chlorophenyl and oxirane rings. For instance, δ 1.46 ppm (doublet) in ¹H NMR corresponds to methyl groups adjacent to chiral centers .

- IR spectroscopy identifies functional groups, such as the C=O stretch at ~1720 cm⁻¹ and epoxide ring vibrations near 890 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

While specific stability data for this compound are limited, analogous epoxides are sensitive to moisture and acidic/basic conditions. Recommended storage includes anhydrous environments at 2–8°C in amber glass vials to prevent photodegradation . Handling under inert gas (N₂/Ar) minimizes oxidative side reactions. Preliminary stability assays (e.g., TLC monitoring under varying pH/temperature) are advised to establish shelf-life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

Density functional theory (DFT) calculations can model transition states and regioselectivity. For example, the epoxide’s electron-deficient 3-chlorophenyl group may direct nucleophilic attack to the less hindered oxirane carbon. Molecular docking studies (using software like Gaussian or AutoDock) can simulate interactions with biological targets, such as enzymes involved in epoxide hydrolysis . Computational results should be validated experimentally via kinetic studies or X-ray crystallography of reaction intermediates .

Q. How can contradictory data in catalytic asymmetric synthesis of this compound be resolved?

Discrepancies in enantiomeric excess (ee) often arise from catalyst choice or reaction scalability. For example, chiral salen-metal complexes may yield high ee in small batches but degrade under industrial conditions. Methodological solutions include:

Q. What strategies enable the functionalization of this compound for applications in medicinal chemistry?

The oxirane ring is a versatile handle for derivatization:

- Ring-opening with nucleophiles (e.g., amines, thiols) generates diols or sulfides, useful in prodrug design .

- Cross-coupling reactions (Suzuki, Heck) on the chlorophenyl group can introduce bioconjugatable tags (e.g., fluorophores) .

- Enzymatic resolution (using epoxide hydrolases) produces enantiopure intermediates for targeted therapies .

Q. What are the ecological implications of this compound’s persistence in environmental systems?

Current data gaps exist for biodegradability and toxicity (e.g., EC₅₀ in aquatic organisms) . Researchers should conduct:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.